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molecular formula C8H9ClS B8457317 4-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

4-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No. B8457317
M. Wt: 172.68 g/mol
InChI Key: XEHYTDOUHAYZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036979

Procedure details

A 1 gram sample of 4-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene is stirred in the cold for several hours in thionyl chloride (5 ml.) and the mixture is evaporated to dryness. The crude 4-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene is then added to a mixture of urea (1- 5 mole-equivalents) in dimethylformamide and diisopropyl ethylamine. The mixture is warmed, after several hours, to 50° C. and after 4 hours is poured on ice and the product, 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, is collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.ClC1C2C=CSC=2CCC1.[NH2:21][C:22]([NH2:24])=[O:23]>S(Cl)(Cl)=O.CN(C)C=O.C(N(C(C)C)CC)(C)C>[S:7]1[CH:8]=[CH:9][C:10]2[CH:2]([NH:21][C:22]([NH2:24])=[O:23])[CH2:3][CH2:4][CH2:5][C:6]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCCC=2SC=CC21
Name
Quantity
5 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CCCC=2SC=CC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
is poured on ice
FILTRATION
Type
FILTRATION
Details
the product, 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, is collected by filtration

Outcomes

Product
Name
Type
Smiles
S1C2=C(C=C1)C(CCC2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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